Product packaging for 5-Amino-3-(5-bromo-3-pyridyl)isoxazole(Cat. No.:)

5-Amino-3-(5-bromo-3-pyridyl)isoxazole

Cat. No.: B13571057
M. Wt: 240.06 g/mol
InChI Key: FSTATCXALCGUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isoxazole (B147169) Core in Advanced Chemical Systems

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science. sigmaaldrich.comijpcbs.com Its unique structural and electronic properties make it a "privileged structure," frequently incorporated into pharmacologically active compounds. nih.gov The inclusion of the isoxazole moiety can enhance a molecule's physicochemical properties, potentially leading to increased efficacy, improved pharmacokinetic profiles, and reduced toxicity. researchgate.net Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govsigmaaldrich.com This versatility stems from the isoxazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding (with N and O atoms as acceptors) and pi-pi stacking. nih.gov

The isoxazole ring is not only found in pharmaceuticals but also in natural products and agrochemicals. nih.gov Its presence in FDA-approved drugs like the antibiotic sulfamethoxazole, the anti-inflammatory valdecoxib, and the immunosuppressant leflunomide (B1674699) underscores its therapeutic importance. nih.govnih.gov The development of compounds featuring this heterocyclic ring has been a consistent trend in medicinal chemistry, driven by the diverse biological targets with which isoxazole compounds can interact. researchgate.netnih.gov

Overview of Heterocyclic Compounds as Synthetic Building Blocks

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, represent one of the largest and most varied families of organic molecules used in synthesis. nih.gov These compounds are fundamental building blocks in the development of molecules with biological or medicinal relevance, particularly those containing nitrogen, oxygen, and sulfur. chemsrc.com A vast number of pharmaceuticals and agrochemicals are derived from heterocyclic precursors. chemsrc.com

Their utility stems from their unique combination of structural rigidity, electronic properties, and the ability to present functional groups in specific three-dimensional arrangements. This makes them ideal scaffolds for designing molecules that can selectively interact with biological targets. nih.gov Many commercially available heterocyclic building blocks serve as the starting point for complex chemical reaction planning. The modification of these ring systems plays a critical role during drug development, both for identifying new lead structures and for optimizing existing ones. chemsrc.com

Contextualizing 5-Amino-3-(5-bromo-3-pyridyl)isoxazole within the Isoxazole Family

While specific research on this compound is not extensively documented in publicly available literature, its structure can be analyzed by considering its constituent parts: the 5-aminoisoxazole core and the 3-(5-bromo-3-pyridyl) substituent. This compound is a member of the 3,5-disubstituted isoxazole family, a class of molecules that has been the subject of significant synthetic exploration. nih.gov

The 5-aminoisoxazole moiety is a key structural feature. The amino group at the 5-position is known to be synthetically versatile. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been explored as a novel unnatural amino acid in peptide synthesis. nih.gov The synthesis of 5-aminoisoxazoles can be achieved through various methods, including the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632) or via 1,3-dipolar cycloaddition reactions. ijpcbs.comresearchgate.net

The substituent at the 3-position is a 5-bromo-3-pyridyl group. The presence of a pyridine (B92270) ring, a common heterocycle in medicinal chemistry, introduces specific electronic properties and potential interaction points. The bromine atom acts as a halogen substituent, which can influence the molecule's reactivity and its ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The presence of bromine on a phenyl or pyridyl ring attached to an isoxazole core is a common feature in compounds designed for various research applications. sigmaaldrich.comsigmaaldrich.comchemimpex.com

Below is a data table summarizing the properties of the core components related to this compound.

PropertyThis compound (Calculated)5-Aminoisoxazole nih.gov5-Bromo-3-pyridinecarboxaldehyde nih.gov
Molecular Formula C₈H₆BrN₄OC₃H₄N₂OC₆H₄BrNO
Molecular Weight 254.07 g/mol 84.08 g/mol 186.01 g/mol
IUPAC Name 3-(5-Bromopyridin-3-yl)isoxazol-5-amineIsoxazol-5-amine5-Bromopyridine-3-carbaldehyde
CAS Number Not available14531-52-3113118-81-3
Structure A 5-aminoisoxazole ring connected at the 3-position to the 3-position of a 5-bromopyridine ring.A five-membered isoxazole ring with an amino group at position 5.A pyridine ring with a bromine atom at position 5 and an aldehyde group at position 3.

Research Gaps and Future Directions in Isoxazole Methodology Development

Despite significant progress, the synthesis of substituted isoxazoles continues to be an active area of research. nih.gov Key challenges and future directions include the development of more efficient, regioselective, and environmentally benign synthetic methods. nih.gov While classic methods like 1,3-dipolar cycloaddition are well-established, there is a growing need for novel strategies that offer milder reaction conditions, greater substrate scope, and easier work-up procedures. nih.govnih.gov

Recent advances have focused on transition metal-catalyzed reactions, green chemistry approaches, and microwave-assisted synthesis to improve efficiency. nih.gov For example, copper(I)-catalyzed procedures have been developed for the rapid, one-pot synthesis of 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes. nih.gov Another area of focus is the direct functionalization of the isoxazole ring through C-H activation, which avoids the need for pre-functionalized starting materials. nih.gov

Future research will likely concentrate on developing stereoselective syntheses for chiral isoxazole derivatives and creating multi-component reactions that can generate molecular complexity in a single step. Furthermore, exploring new catalytic systems, including biocatalysis, could provide more sustainable routes to this important class of heterocyclic compounds. The development of novel synthetic pathways will facilitate the design of more complex and bioactive isoxazole derivatives for applications in medicine and materials science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O B13571057 5-Amino-3-(5-bromo-3-pyridyl)isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H6BrN3O/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7/h1-4H,10H2

InChI Key

FSTATCXALCGUFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NOC(=C2)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 3 5 Bromo 3 Pyridyl Isoxazole and Analogous Structures

Historical and Contemporary Approaches to Isoxazole (B147169) Ring Construction

The foundational methods for isoxazole synthesis have been known for over a century, yet contemporary research continues to refine these techniques, focusing on improving yields, regioselectivity, and environmental compatibility. nih.gov Key among these methods are the 1,3-dipolar cycloaddition of nitrile oxides and various cyclocondensation reactions.

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for synthesizing isoxazole and isoxazoline rings. researchgate.netnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, specifically a nitrile oxide, with a dipolarophile, such as an alkene or an alkyne. wikipedia.org This approach is of significant importance in organic synthesis as it allows for the direct construction of the isoxazole core, often with a high degree of control over the substitution pattern. chem-station.com

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that serve as the cornerstone 1,3-dipole for isoxazole synthesis. chem-station.com Due to their high reactivity and tendency to dimerize into furoxans (1,2,5-oxadiazole-2-oxides), they are almost always generated in situ for immediate use in the cycloaddition reaction. chem-station.comrsc.org

Several methods are employed for the in situ generation of nitrile oxides. The most common precursors are aldoximes, which can be oxidized using a variety of reagents. For instance, stirring an aldoxime in a biphasic mixture with sodium hypochlorite (bleach) is an effective method. mdpi.com Other widely used oxidizing agents include N-Chlorosuccinimide (NCS) and diacetoxyiodobenzene (PhI(OAc)₂). mdpi.comnih.gov Another classic route is the dehydrohalogenation of hydroxamoyl halides (e.g., hydroxamoyl chlorides or bromides) using a base like triethylamine (Et₃N).

The reactivity of nitrile oxides is generally high, allowing cycloaddition reactions to proceed under mild conditions. chem-station.com The specific reactivity and stability can be influenced by the electronic nature of the 'R' group attached to the nitrile oxide function. To synthesize the target compound, 5-Amino-3-(5-bromo-3-pyridyl)isoxazole, a key intermediate would be 5-bromo-3-pyridinecarbonitrile oxide, generated from the corresponding 5-bromo-3-pyridinealdoxime.

PrecursorReagent(s)ConditionsReference(s)
AldoximeSodium Hypochlorite (NaOCl), DCMBiphasic, Room Temp mdpi.com
AldoximeN-Chlorosuccinimide (NCS), DMF35 °C nih.gov
AldoximeDiacetoxyiodobenzene (PhI(OAc)₂)Room Temp mdpi.com
Hydroxamoyl HalideTriethylamine (Et₃N)0 °C to Room Temp nih.gov
AldoximeChloramine-TRoom Temp maynoothuniversity.ie

The dipolarophile, typically an alkyne for the direct synthesis of isoxazoles or an alkene for the synthesis of isoxazolines (which can be subsequently oxidized), plays a crucial role in determining the regioselectivity of the final product. wikipedia.orgmdpi.com The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of a 3,5-disubstituted isoxazole. mdpi.com This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition. mdpi.comscielo.br

For most reactions involving terminal alkynes, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the dipolarophile (Type III). scielo.br This interaction favors the formation of the 3,5-disubstituted regioisomer due to the larger orbital coefficients on the terminal carbon of the alkyne and the carbon of the nitrile oxide. mdpi.com

To achieve the 5-amino substitution pattern of the target molecule, an ynamine or an enamine could be employed as the dipolarophile. The reaction of a nitrile oxide with an enamine, for example, would yield a 5-aminoisoxazoline, which could then be oxidized to the desired 5-aminoisoxazole. The regioselectivity in these cases is influenced by both steric and electronic factors. mdpi.com While the typical outcome is a 3,5-disubstituted product, it is noteworthy that certain metal catalysts, such as ruthenium complexes, can reverse this inherent regioselectivity to yield 3,4-disubstituted isoxazoles. researchgate.net

Nitrile OxideDipolarophileMajor Product RegioisomerControlling FactorsReference(s)
Ar-CNOTerminal Alkyne (R-C≡CH)3-Aryl-5-alkylisoxazoleFMO (LUMOdipole-HOMOdipolarophile) mdpi.commdpi.com
Ar-CNOTerminal Alkene (R-CH=CH₂)3-Aryl-5-alkyl-2-isoxazolineFMO, Steric Effects mdpi.com
Ar-CNOElectron-Rich Alkyne3-Aryl-4-substituted isoxazoleRuthenium Catalyst researchgate.net
Ar-CNOortho-Nitrophenyl AlkyneHigh regioselectivity for one isomerElectronic directing group rsc.org

The mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study. The reaction is generally considered to be a concerted, pericyclic process that proceeds through a single, aromatic-like six-electron transition state, as originally proposed by Huisgen. wikipedia.org This concerted mechanism accounts for the high stereospecificity often observed in these reactions.

However, computational studies, particularly using Density Functional Theory (DFT), have suggested that not all 1,3-dipolar cycloadditions follow a purely concerted pathway. scielo.br For certain substrates, particularly in intramolecular reactions, a stepwise mechanism may be operative. acs.org For example, investigations into some intramolecular nitrile oxide-alkene cycloadditions have revealed a three-step process involving a stepwise carbene-like 1,1-cycloaddition to form a bicyclic nitroso intermediate, followed by a retro-ene reaction. acs.org The preference for a concerted versus a stepwise pathway can be influenced by factors such as ring strain in the transition state of the competing concerted path. acs.org Despite these findings, for most intermolecular cycloadditions used in isoxazole synthesis, the concerted mechanism is the widely accepted model. researchgate.netmdpi.com

Cyclocondensation reactions provide an alternative and powerful route to the isoxazole core. These methods involve the construction of the ring from a linear precursor that already contains the requisite atoms. This approach is particularly useful when the required nitrile oxide or dipolarophile for a cycloaddition reaction is inaccessible or unstable.

One of the most common cyclocondensation strategies for isoxazole synthesis involves the reaction of hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt with a 1,3-dielectrophilic species. researchgate.net Suitable precursors include 1,3-dicarbonyl compounds, α,β-unsaturated ketones and aldehydes (e.g., chalcones), and β-keto esters. nih.govmdpi.comwisdomlib.org

The general mechanism involves the initial reaction of hydroxylamine with one of the carbonyl groups to form an oxime intermediate. This is followed by an intramolecular nucleophilic attack of the oxime oxygen onto the second electrophilic carbon, and subsequent dehydration to yield the isoxazole ring. nih.gov

For the synthesis of 5-aminoisoxazoles specifically, a reported method involves the reaction of hydroxylamine with thiocarbamoylcyanoacetates. researchgate.net The reaction proceeds via nucleophilic attack and cyclization, with the elimination of hydrogen sulfide, to afford the 5-aminoisoxazole scaffold in good yields. researchgate.net This pathway offers a direct route to the 5-amino substituted pattern required for the target molecule.

Cyclocondensation Reactions

Approaches from 1,3-Diketones, α,β-Unsaturated Ketones, and Chalcones

The synthesis of the isoxazole ring from 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and chalcones represents a classical and versatile approach. These methods typically involve the condensation of the carbonyl compound with hydroxylamine hydrochloride.

Chalcones, which are α,β-unsaturated ketones with aromatic substituents, are particularly useful precursors for synthesizing a wide array of isoxazole derivatives. The reaction proceeds through a cyclization reaction with hydroxylamine hydrochloride, often in the presence of a base like potassium hydroxide. nih.gov This method allows for the incorporation of diverse substituents on the isoxazole ring, depending on the structure of the initial chalcone. icm.edu.plscispace.com For instance, the Claisen-Schmidt condensation can be employed to synthesize the chalcone precursors, which are then cyclized to form the corresponding isoxazole. nih.gov

The reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide has also been shown to be an efficient method for producing 3,5-disubstituted isoxazoles with high regioselectivity under mild conditions. organic-chemistry.org Furthermore, solvent-free synthesis using microwave irradiation has been developed as an environmentally friendly approach for the construction of isoxazolines from chalcones and hydroxylamine hydrochloride, highlighting the move towards greener synthetic protocols. benthamdirect.comnih.govbohrium.com

Advanced Synthetic Strategies for Substituted Aminoisoxazoles

Modern synthetic chemistry has introduced more sophisticated methods for the synthesis of aminoisoxazoles, offering greater control over substitution patterns and access to a wider range of complex molecules.

Direct Functionalization and Amination Routes to the Isoxazole Nucleus

Direct functionalization of a pre-formed isoxazole ring is a powerful strategy for introducing amino groups. One common method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the isoxazole ring. For example, 3-aminoisoxazoles can be synthesized from 3-bromoisoxazolines through an addition-elimination reaction with amines, followed by an oxidation step to yield the aromatic isoxazole. researchgate.net

Another approach is the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines, which provides a one-step, regioselective synthesis of 5-aminoisoxazoles. nih.govresearchgate.net The yields of these reactions are often dependent on the method used to generate the nitrile oxide in situ. nih.gov This method is particularly efficient for creating diversely substituted 5-aminoisoxazoles. researchgate.net

Multicomponent Reaction (MCR) Approaches to Isoxazole Scaffolds

Multicomponent reactions (MCRs) have gained significant attention due to their efficiency in building complex molecules in a single step from three or more starting materials. mdpi.com MCRs are particularly well-suited for the synthesis of highly substituted isoxazoles.

An example is the three-component reaction of an aldehyde, hydroxylamine hydrochloride, and an active methylene compound, such as malononitrile or ethyl acetoacetate. d-nb.infonih.gov This approach has been used to synthesize novel 5-amino-isoxazole-4-carbonitriles in good yields and short reaction times. d-nb.infonih.gov The use of green catalytic systems, such as deep eutectic solvents like K2CO3/glycerol, makes these MCRs environmentally friendly. d-nb.infonih.govresearchgate.net

Starting MaterialsCatalyst/SolventProductYield (%)Reference
Malononitrile, Hydroxylamine hydrochloride, Aryl aldehydesK2CO3/Glycerol5-amino-isoxazole-4-carbonitriles70-94 d-nb.infonih.gov
Hydroxylamine hydrochloride, Ethyl acetoacetate, Aromatic aldehydesGlutamic acid/Ethanol3-methyl-4-(hetero)arylmethylidene isoxazole-5(4H)-one- researchgate.net

Targeted Synthesis of Pyridyl-Substituted Isoxazoles

The synthesis of isoxazoles bearing a pyridyl substituent, such as this compound, can be achieved by several methods. One strategy is to start with a pyridine-containing precursor. For example, isoxazolo[4,5-b]pyridines can be synthesized from readily available 2-chloro-3-nitropyridines. researchgate.net

Another approach involves the annulation of a pyridine (B92270) ring to a pre-existing isoxazole core. researchgate.net Furthermore, the reaction of isoxazoles with enamines through an inverse electron-demand hetero-Diels-Alder reaction can produce substituted pyridines, demonstrating the interconversion of these heterocyclic systems. rsc.org

Incorporation of Halogen Substituents (e.g., Bromine) via Selective Halogenation or Cross-Coupling Precursors

Introducing a halogen, such as bromine, onto the isoxazole or pyridyl ring is a key step in the synthesis of the target compound. Selective halogenation of the isoxazole ring can be achieved using various reagents. For instance, a system of Me4NBr/NOHSO4 has been shown to smoothly and selectively brominate the C-4 position of the isoxazole ring. acs.org Ring-opening bromination of isoxazoles using agents like N-bromosuccinimide (NBS) can also lead to halogenated products. researchgate.net

Alternatively, the halogen can be introduced as part of a building block that is later used in a cross-coupling reaction. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For example, a 4-iodoisoxazole can be coupled with various partners to construct 3,4,5-trisubstituted isoxazoles. nih.gov This strategy allows for the late-stage introduction of the pyridyl or other desired groups. acs.orgillinois.eduacs.org

Halogenation MethodReagentPosition of HalogenationReference
Selective BrominationMe4NBr/NOHSO4C-4 of isoxazole acs.org
Ring-Opening BrominationN-Bromosuccinimide (NBS)- researchgate.net

Catalytic and Green Chemistry Innovations in Isoxazole Synthesis

Recent advancements in isoxazole synthesis have focused on the development of more sustainable and efficient catalytic methods, aligning with the principles of green chemistry. mdpi.com

Ultrasound irradiation has emerged as a powerful tool to accelerate reactions, reduce energy consumption, and improve yields in isoxazole synthesis. mdpi.compreprints.org Sonochemical methods can facilitate cyclization, cross-coupling, and multicomponent reactions, often under milder conditions and with reduced solvent usage. mdpi.compreprints.org For example, ultrasound-assisted multicomponent reactions have been developed for the sustainable synthesis of isoxazole derivatives. mdpi.compreprints.org

Microwave-assisted synthesis is another green technique that enhances reaction rates and selectivity. benthamdirect.comnih.gov The use of microwave irradiation in the synthesis of isoxazole derivatives from chalcones has been shown to provide higher yields in shorter reaction times compared to conventional heating methods. benthamdirect.comnih.gov

The development of novel, environmentally benign catalysts is also a key area of research. This includes the use of biodegradable organocatalysts like glutamic acid and catalysts derived from agro-waste, such as water extract of orange fruit peel ash (WEOFPA). researchgate.netnih.gov These catalysts offer an eco-friendly alternative to traditional metal catalysts and hazardous reagents.

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Ultrasound IrradiationEnhanced reaction rates, reduced energy consumptionMulticomponent synthesis of isoxazoles mdpi.compreprints.org
Microwave-Assisted SynthesisFaster reactions, improved yieldsSynthesis from chalcones benthamdirect.comnih.gov
Biodegradable OrganocatalystsEnvironmentally friendly, metal-freeSynthesis of isoxazol-5(4H)-ones researchgate.net
Agro-Waste Derived CatalystsSustainable, inexpensiveSynthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones nih.gov

Transition Metal-Catalyzed Methods (e.g., Copper, Palladium)

Transition metals, particularly copper and palladium, play a pivotal role in the synthesis of isoxazole rings. These metals catalyze key bond-forming reactions, often enabling milder reaction conditions and conferring high regioselectivity.

Copper-Catalyzed Synthesis: Copper(I)-catalyzed 1,3-dipolar cycloaddition between in situ generated nitrile oxides and terminal acetylenes is a cornerstone for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov This one-pot, three-step process typically starts from an aldehyde, which is converted to an aldoxime and then to a nitrile oxide intermediate. The copper(I) catalyst facilitates the "fusion" of the nitrile oxide and the alkyne, yielding the desired isoxazole. nih.gov This method is valued for its experimental convenience and the avoidance of isolating unstable nitrile oxide intermediates.

Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in more complex multi-component reactions to assemble isoxazole derivatives. A notable example is the rapid, microwave-assisted, four-component synthesis of biaryl-substituted isoxazoles. mdpi.com This one-pot sequence involves a Sonogashira coupling, a cyclocondensation, and a Suzuki coupling, with the palladium catalyst sequentially promoting both coupling reactions without needing to be replenished. mdpi.com Palladium has also been employed for the intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. researchgate.net Furthermore, palladium-catalyzed C-H activation and functionalization, using directing groups like 5-methylisoxazole-3-carboxamide, have been developed for modifying amino acid structures. nih.govresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Isoxazole Analogs

Catalyst/Reagent Reactants Product Type Key Features
Copper(I) Aldehydes, Terminal Acetylenes 3,5-Disubstituted Isoxazoles One-pot, regioselective, nitrile oxides generated in situ. nih.gov
Pd(PPh₃)₄ / CuI Aroyl Chlorides, Terminal Acetylenes, Hydroxylamine, Boronic Acids 3- and 5-Biaryl-substituted Isoxazoles Microwave-assisted, four-component, sequential catalysis. mdpi.com
Ru(II)-Cu(I) Cocatalysis Isoxazoles Nicotinamide Derivatives Ring-opening annulation under thermal conditions. acs.org

Metal-Free Synthetic Protocols

Growing concerns about the cost, toxicity, and environmental impact of heavy metals have spurred the development of metal-free synthetic alternatives for constructing isoxazole rings. rsc.orgnih.gov These methods often rely on classic organic reactions, such as 1,3-dipolar cycloadditions, promoted by non-metallic reagents or catalysts.

A common metal-free approach involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime using an oxidizing agent like sodium hypochlorite) with an alkyne. rsc.org This method provides a direct route to 3,5-disubstituted isoxazoles. Another strategy is the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media, which proceeds without any catalyst to yield 5-arylisoxazole derivatives. mdpi.com Additionally, catalyst-free, microwave-assisted 1,3-dipolar cycloaddition has been successfully employed for the synthesis of complex structures like bis-isoxazole ethers bearing a 2-chloro-3-pyridyl moiety, highlighting the potential of this approach for creating pyridyl-substituted isoxazoles. nih.gov

Table 2: Examples of Metal-Free Synthesis of Isoxazole Analogs

Method/Reagent Reactants Product Type Key Features
Oxidation-Cycloaddition Oximes, Alkynes 3,5-Disubstituted Isoxazoles Uses an oxidizing agent (e.g., NaOCl) to generate nitrile oxide in situ. rsc.org
Catalyst-Free (Aqueous) 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine HCl 5-Arylisoxazole Derivatives Environmentally benign, uses water as a solvent, simple work-up. mdpi.com
Catalyst-Free (Microwave) (Z)-2-chloro-N-hydroxynicotinimidoyl chloride, Substituted propargyl ethers 3-(2-Chloropyridin-3-yl)-substituted bis-isoxazoles Microwave-assisted, high regioselectivity. nih.gov

Microwave-Assisted and Ultrasound-Mediated Synthesis

The application of microwave irradiation and ultrasound energy has revolutionized the synthesis of isoxazoles, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced energy efficiency. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) provides rapid and uniform heating, which accelerates reaction rates and often leads to cleaner reaction profiles. acs.org This technology has been effectively used in the 1,3-dipolar cycloaddition reactions to form isoxazoles, such as in the synthesis of coumarin-isoxazole-pyridine hybrids. researchgate.net A notable example is the catalyst-free synthesis of 3-(2-chloropyridin-3-yl)-5-(((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles, where microwave irradiation was key to achieving high yields and regioselectivity. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This process enhances mass transfer and can initiate reactions that are difficult to achieve under silent (non-irradiated) conditions. nih.gov Ultrasound has been successfully used in one-pot, multi-component reactions to synthesize various isoxazole derivatives, such as 4-(substituted-1H-pyrazol-4-yl) methylene)-3-isopropylisoxazol-5(4H)-ones. nih.gov Another innovative application is the one-pot synthesis of isoxazolo[5,4-b]pyridines from 5-aminoisoxazoles, where ultrasound irradiation and acetic acid as a dual solvent-catalyst system proved highly effective. researchgate.net

Table 3: Examples of Microwave- and Ultrasound-Assisted Isoxazole Synthesis

Energy Source Reactants Product Type Reaction Time Yield
Microwave (Z)-2-chloro-N-hydroxynicotinimidoyl chloride, Substituted propargyl ethers 3-(2-Chloropyridin-3-yl)-substituted bis-isoxazoles Not specified 31-92% nih.gov
Ultrasound Aryl Glyoxal, 5-Aminoisoxazoles, Malononitrile Isoxazolo[5,4-b]pyridines Not specified High researchgate.net
Ultrasound Hydroxylamine HCl, Substituted pyrazole aldehyde, etc. 4-(Pyrazol-4-yl)methylene-isoxazol-5(4H)-ones 30-45 min 82-96% nih.gov
Ultrasound 1-Aryl-2-(phenylsulphonyl)-ethanone, 1-Aryl-2-bromo-2-hydroximinoethanone Substituted Isoxazoles with Sulphone Moiety Improved vs. silent High nih.gov

Solvent Effects and Environmentally Benign Procedures

The principles of green chemistry are increasingly influencing the design of synthetic routes for isoxazoles, with a focus on reducing hazardous waste and improving sustainability. This includes the use of environmentally benign solvents and developing catalyst-free systems.

The use of water as a reaction medium is a prime example of a green synthetic approach. mdpi.com It is inexpensive, non-toxic, and non-flammable. The synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride proceeds efficiently in aqueous media without the need for a catalyst, offering advantages of mild conditions and easy work-up. mdpi.com

Solvent choice can also critically influence reaction outcomes, such as regioselectivity. In the microwave-assisted synthesis of bis-isoxazole ethers, the solvent and acid-binding agent were the main factors controlling the regioselectivity of the cycloaddition. nih.gov The use of acetic acid as both a solvent and a catalyst in the ultrasound-assisted synthesis of isoxazolo[5,4-b]pyridines further demonstrates an environmentally conscious approach by minimizing the number of reagents. researchgate.net Alternative solvent systems, such as deep eutectic solvents (DES), have also been explored as recyclable and biodegradable media for isoxazole synthesis. nih.gov

Reactivity and Derivatization of 5 Amino 3 5 Bromo 3 Pyridyl Isoxazole

Chemical Transformations of the Isoxazole (B147169) Ring System

The isoxazole ring is a versatile heterocyclic scaffold that can undergo a variety of transformations, including ring-opening reactions and participation in cycloadditions to form more complex structures. These reactions leverage the inherent strain and weak N-O bond of the isoxazole moiety.

Ring-Opening Reactions and Formation of Difunctionalized Compounds

The isoxazole ring is susceptible to cleavage under various conditions, a reactivity stemming from its weak N-O bond. wikipedia.org This characteristic allows for its use as a synthetic intermediate that can be opened to reveal difunctionalized compounds. For instance, photolysis of isoxazoles can induce ring collapse via an azirine intermediate. wikipedia.org

Furthermore, the acidity of the protons on the isoxazole ring can be exploited to induce ring-opening. Deprotonation at the C-3 position can lead to the cleavage of the O-N bond, resulting in a ring-opened enolate anion. nsf.gov This strategy transforms the stable heterocyclic ring into a linear, difunctionalized species, which can be trapped or used in subsequent synthetic steps. Thermal conditions can also induce rearrangement or dimerization of 5-aminoisoxazoles, often proceeding through ring-opened intermediates. rsc.org

Table 1: Ring-Opening Reactions of Isoxazoles

Reaction Type Conditions Intermediate/Product Reference
Photolysis UV Irradiation Azirine intermediate, Oxazole wikipedia.org
Base-induced Deprotonation at C-3 Ring-opened enolate anion nsf.gov
Thermal Heating Pyrazine-2,5-dicarboxamides rsc.org

[3+2] Cycloaddition Product Transformations

While isoxazoles are themselves often the products of [3+2] cycloaddition reactions, the resulting isoxazole ring can participate in further cycloaddition transformations. beilstein-journals.orgnih.gov In these reactions, the isoxazole acts as a synthon, reacting with other components to build more complex molecular architectures.

A notable example is the rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles. This reaction provides an efficient route to polysubstituted 3-aminopyrrole derivatives. acs.org In this transformation, the isoxazole ring system effectively serves as the two-carbon component in the cycloaddition, demonstrating its utility as a building block for constructing other five-membered heterocyclic systems. acs.org

Table 2: Transformations of Isoxazoles via Cycloaddition

Reactant Co-reactant Catalyst Product Reference
Isoxazole N-sulfonyl-1,2,3-triazole Rhodium(II) complex Polysubstituted 3-aminopyrrole acs.org

Formation of Fused Heterocyclic Systems from Isoxazole Precursors

The isoxazole ring is a valuable precursor for the synthesis of various fused heterocyclic systems. mdpi.comnih.gov These reactions often involve intramolecular cycloadditions or condensation reactions where substituents on the isoxazole ring react to form a new, fused ring. The synthesis of these fused systems is of significant interest due to their prevalence in pharmacologically active compounds. mdpi.comnih.govigi-global.com

Strategies for forming fused systems include intramolecular nitrile oxide cycloaddition, where a nitrile oxide and an alkyne tethered to the isoxazole ring react to form a bicyclic product. mdpi.comnih.gov Isoxazole-fused quinazolinones and other tricyclic systems can be prepared through one-pot procedures involving sequential nitration and annulation. nih.gov These methods highlight the versatility of the isoxazole scaffold in constructing diverse and complex molecular frameworks. researchgate.net

Table 3: Examples of Fused Heterocyclic Systems from Isoxazoles

Precursor Reaction Type Fused System Formed Reference
Propargyl-substituted methyl azaarenes Intramolecular cycloaddition Isoxazole-fused quinazolinones/quinolines nih.gov
Malonates with nitro and propargyl groups Intramolecular nitrile oxide cycloaddition Bicyclic isoxazoles mdpi.com

Reactivity of the Amino Group at the C-5 Position

The exocyclic amino group at the C-5 position of 5-aminoisoxazoles is a key site for derivatization. Its nucleophilic character allows for a range of reactions, including acylation, alkylation, arylation, and condensation with carbonyl compounds.

Acylation, Alkylation, and Arylation Reactions

The primary amino group readily undergoes reactions with various electrophiles.

Acylation: N-acylation of 5-aminoisoxazoles with acylating agents like acyl chlorides or anhydrides proceeds under standard conditions to yield the corresponding amides. acs.org A chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds can also lead to N-isoxazole amides via a Wolff rearrangement pathway under thermal conditions. acs.orgnih.gov

Alkylation: N-alkylation can be achieved using alkyl halides. acs.org Furthermore, rhodium-catalyzed reactions with α-diazocarbonyl compounds can result in N-H insertion, affording α-amino acid derivatives of N-isoxazoles. acs.orgnih.gov

Arylation: Direct N-arylation of the amino group can be challenging. However, palladium-catalyzed methods have been developed for the direct C-H arylation of the isoxazole ring itself, typically at the C-5 position if it is unsubstituted. nih.gov For N-arylation, alternative strategies are often required due to the potential for competing reactions.

Table 4: Derivatization of the C-5 Amino Group

Reaction Type Reagent Conditions Product Type Reference
Acylation Acyl Halides Standard N-Acyl-5-aminoisoxazole acs.org
Acylation α-Diazocarbonyls Thermal N-Isoxazole amide acs.orgnih.gov
Alkylation Alkyl Halides Standard N-Alkyl-5-aminoisoxazole acs.org
Alkylation (N-H Insertion) α-Diazocarbonyls Rh₂(Oct)₄ catalyst N-Isoxazole α-amino acid derivative acs.orgnih.gov

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C-5 position can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. This acid-catalyzed reaction is a classic method for forming imines, also known as Schiff bases. wikipedia.org The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the C=N double bond of the imine. wikipedia.org This reaction is reversible and is often driven to completion by the removal of water. wikipedia.org The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic derivatives. nih.gov

Table 5: Condensation of 5-Aminoisoxazoles with Carbonyls

Reactant 1 Reactant 2 Product Reaction Type Reference
5-Aminoisoxazole Aldehyde or Ketone N-(Isoxazol-5-yl)imine (Schiff Base) Condensation wikipedia.org

Role as a Nucleophile in Subsequent Reactions

The 5-amino group of 5-Amino-3-(5-bromo-3-pyridyl)isoxazole imparts significant nucleophilic character to the molecule, making it a versatile building block in organic synthesis. The reactivity of this amino group is analogous to that observed in other 5-aminoisoxazole derivatives, which readily participate in reactions with various electrophiles.

Research on related 5-aminoisoxazoles has demonstrated their ability to react with a range of electrophilic partners. For instance, the amino group can undergo acylation, sulfonylation, and alkylation reactions. It can also serve as a nucleophile in condensation reactions with carbonyl compounds to form imines or enamines, which can be further elaborated into more complex heterocyclic systems.

A notable application of the nucleophilicity of 5-aminoisoxazoles is their reaction with α-diazocarbonyl compounds. These reactions can be selectively tuned to yield either N-H insertion products or Wolff rearrangement products, depending on the reaction conditions. For example, in the presence of a rhodium catalyst, the reaction favors the formation of α-amino acid derivatives through N-H insertion. Conversely, thermal conditions promote a Wolff rearrangement, leading to the formation of N-isoxazole amides.

Furthermore, the amino group of 5-aminoisoxazoles can act as a nucleophile in addition-elimination reactions. For example, they react with activated enol ethers, where the amino group attacks the electrophilic carbon of the double bond, leading to the formation of isoxazolyl enamines. These intermediates can then undergo intramolecular cyclization to construct fused heterocyclic systems like isoxazolopyrimidinones. This reactivity highlights the potential of this compound to be utilized in the synthesis of diverse and complex molecular architectures.

The nucleophilic nature of the amino group is a key feature in the derivatization of this compound, allowing for the introduction of various functional groups and the construction of new ring systems. This versatility makes it a valuable intermediate for the synthesis of a wide range of chemical entities with potential applications in various fields of chemistry.

Transformations Involving the Bromo Substituent on the Pyridyl Moiety

The bromo substituent on the pyridyl ring of this compound is a key functional group that allows for a variety of subsequent chemical transformations, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions are instrumental in the elaboration of the pyridyl moiety, enabling the introduction of a wide range of substituents and the construction of complex biaryl and heteroaryl structures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on the pyridyl ring serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of aryl-aryl bonds. In the context of this compound, the bromo group can be readily coupled with a variety of boronic acids or their derivatives in the presence of a palladium catalyst and a base. Studies on similar 3-bromopyridine (B30812) systems have shown that these reactions are generally efficient and tolerate a wide range of functional groups. mdpi.com For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields. mdpi.com The presence of the amino group on the pyridine (B92270) ring can influence the reaction conditions, but successful couplings have been reported for related amino-substituted bromopyridines. acs.org

The Sonogashira coupling provides a direct route to the synthesis of alkynyl-substituted pyridines. This reaction involves the coupling of the bromo substituent with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. Research on 2-amino-3-bromopyridines has demonstrated the feasibility of this transformation, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgresearchgate.net This methodology allows for the introduction of a linear alkyne functionality, which can be further modified, making it a valuable tool for the synthesis of extended π-systems and complex molecular scaffolds.

The general conditions for these cross-coupling reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and an appropriate solvent. The choice of these components can be optimized to achieve high yields and selectivity for the desired product.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Bromopyridine Scaffolds

Reaction Type Substrate Example Coupling Partner Catalyst/Conditions Product Type Reference
Suzuki-Miyaura 5-Bromo-2-methylpyridin-3-amine Arylboronic acid Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O 5-Aryl-2-methylpyridin-3-amine mdpi.com

Nucleophilic Aromatic Substitution (SNAr) on the Pyridyl Ring

While palladium-catalyzed reactions are prevalent, the bromo substituent on the pyridyl ring can also undergo nucleophilic aromatic substitution (SNAr), particularly if the ring is sufficiently activated by electron-withdrawing groups or under forcing conditions. The pyridine nitrogen itself acts as an electron-withdrawing group, which can facilitate nucleophilic attack, especially at the ortho and para positions.

In the case of 3-halopyridines, SNAr reactions are generally less facile compared to 2- or 4-halopyridines because the negative charge in the intermediate Meisenheimer complex cannot be delocalized onto the electronegative nitrogen atom. youtube.com However, with strong nucleophiles and under elevated temperatures, substitution can be achieved. sci-hub.se The reactivity of the bromo group in this compound towards SNAr would also be influenced by the electronic nature of the isoxazole substituent. If the isoxazole ring acts as an electron-withdrawing group, it could further activate the pyridyl ring towards nucleophilic attack.

Common nucleophiles used in SNAr reactions on halopyridines include amines, alkoxides, and thiolates. The reaction conditions often involve a polar aprotic solvent and may require the use of a strong base to generate the nucleophile in situ.

Chemical Stability and Degradation Pathways of the Compound

The chemical stability of this compound is a critical aspect for its handling, storage, and application. The molecule contains several functional groups that could be susceptible to degradation under certain conditions. The isoxazole ring, while aromatic, can be prone to ring-opening reactions under harsh acidic or basic conditions, or upon exposure to reducing agents.

The amino group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light. The bromo substituent on the pyridyl ring is generally stable but can be subject to dehalogenation under certain reductive conditions.

While specific degradation studies on this compound are not extensively documented in the literature, general degradation pathways for related heterocyclic compounds can be considered. For pyridine derivatives, microbial degradation often initiates with hydroxylation of the ring, followed by ring cleavage. researchgate.net Oxidative degradation is also a common pathway for many organic molecules, which can be initiated by light, heat, or the presence of reactive oxygen species.

It is important to note that the stability of the compound will be dependent on the specific conditions it is subjected to, including pH, temperature, light exposure, and the presence of other reactive species. For long-term storage, it would be advisable to keep the compound in a cool, dark, and inert environment to minimize potential degradation.

Structure Reactivity and Structure Property Relationships of Substituted Isoxazoles

Conformational Analysis and Molecular Geometry

The molecular geometry of 5-Amino-3-(5-bromo-3-pyridyl)isoxazole is defined by the spatial arrangement of its three core components: the isoxazole (B147169) ring, the aminopyridyl moiety, and the bromine atom. The isoxazole and pyridine (B92270) rings are inherently planar aromatic systems. The primary conformational flexibility arises from the rotation around the single bond connecting the C3 atom of the isoxazole ring and the C3 atom of the pyridine ring.

Crystal structure analysis of analogous compounds, such as 5-Amino-3-(4-pyridyl)isoxazole, shows that the dihedral angle between the isoxazole and pyridine rings can vary. In one study, two independent molecules in the asymmetric unit exhibited dihedral angles of 10.6 (2)° and 35.8 (6)°, indicating that a near-coplanar arrangement is possible but not rigid. nih.gov Similarly, the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole shows a small dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. nih.gov This suggests that for this compound, conformations where the two rings are nearly coplanar are energetically accessible, which would maximize π-system conjugation. However, steric hindrance between the ortho hydrogens on the respective rings may favor a slightly twisted conformation.

Computational modeling using methods like Density Functional Theory (DFT) can further elucidate the preferred conformations and the energy barriers to rotation. nih.govscispace.com Such studies on substituted bi-aromatic systems often reveal a shallow potential energy surface, allowing for a range of low-energy conformations.

Table 1: Selected Geometric Parameters of Related Isoxazole Structures

CompoundDihedral Angle (Isoxazole-Aryl Ring)Reference
5-Amino-3-(4-pyridyl)isoxazole (Molecule 1)10.6 (2)° nih.gov
5-Amino-3-(4-pyridyl)isoxazole (Molecule 2)35.8 (6)° nih.gov
5-Amino-3-(4-methoxyphenyl)isoxazole7.30 (13)° nih.gov

Electronic Effects of Substituents on Ring Reactivity

The reactivity of the this compound scaffold is governed by the electronic properties of its substituents. The interplay between the electron-donating amino group, the electronegative bromo group, and the electron-withdrawing pyridyl nitrogen dictates the electron density distribution across the molecule.

The 5-amino group is a strong activating group. Through a +M (mesomeric) or resonance effect, the lone pair of electrons on the nitrogen atom can be delocalized into the isoxazole ring. This significantly increases the electron density, particularly at the C4 position, making it more susceptible to electrophilic attack. The conjugation between the amino group's lone pair and the endocyclic double bond is a known feature in 5-aminoisoxazoles. researchgate.net

The nitrogen atom within the pyridine ring is more electronegative than the carbon atoms, causing it to inductively withdraw electron density from the ring. This effect, combined with resonance, makes the pyridine ring electron-deficient, or π-deficient. Consequently, the entire 3-pyridyl group acts as an electron-withdrawing substituent attached to the isoxazole ring. This withdrawal of electron density makes the isoxazole ring less reactive towards electrophiles than an unsubstituted isoxazole but is counteracted by the strong activating effect of the 5-amino group. The net effect is a complex electron density map, with the C4 position of the isoxazole ring being the most electron-rich carbon due to the dominant influence of the amino group.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The substituents on this compound create a distinct chemical environment that directs the regioselectivity of further chemical modifications.

Electrophilic Substitution: For the isoxazole ring, electrophilic aromatic substitution is generally directed to the C4 position, which is strongly activated by the 5-amino group. For the pyridine ring, electrophilic substitution is typically difficult due to its electron-deficient nature. The directing effects of the existing substituents (the bromo group is ortho-, para-directing, and the isoxazolyl group's effect would be complex) would likely direct an incoming electrophile to the C4 or C6 positions of the pyridine ring, though harsh conditions would be required.

Reactions at the Amino Group: The 5-amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. These reactions would proceed readily under standard conditions.

Metal-Catalyzed Cross-Coupling: The C-Br bond on the pyridine ring is a prime site for derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, or amino groups at this position, offering a powerful tool for creating analogues.

Isoxazole Ring Opening: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under various conditions, particularly reductive cleavage. This reaction transforms the isoxazole into a 1,3-dicarbonyl or related species, which can be a useful synthetic strategy for accessing different heterocyclic or acyclic structures.

The synthesis of substituted isoxazoles often involves [3+2] cycloaddition reactions between a nitrile oxide and an alkyne or alkene. nih.gov The regioselectivity of this cycloaddition is a critical factor, controlled by both steric and electronic factors of the reacting partners. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies in Chemical Probe Design

Isoxazole derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. rsc.org SAR studies on isoxazole-containing molecules are crucial for designing potent and selective chemical probes.

The specific substitution pattern of this compound provides several key features that can contribute to its molecular interaction potential in a biological context.

Hydrogen Bonding: The 5-amino group is a potent hydrogen bond donor. The isoxazole nitrogen and oxygen atoms, along with the pyridyl nitrogen, can all act as hydrogen bond acceptors. This allows for a variety of specific hydrogen bonding interactions with biological targets like proteins or nucleic acids.

Halogen Bonding: The bromine atom on the pyridyl ring can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or an aromatic ring in a protein. acs.org Halogen bonding is increasingly recognized as a significant interaction for enhancing ligand affinity and selectivity. nih.govresearchgate.net

Aromatic Interactions: The isoxazole and pyridine rings can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket.

Dipolar and Hydrophobic Interactions: The molecule possesses a significant dipole moment due to its various heteroatoms and polar groups. These can engage in dipole-dipole interactions. The aryl rings also provide hydrophobic surfaces that can interact with nonpolar regions of a target.

SAR studies on related isoxazole series have demonstrated the importance of these features. For instance, modifications to substituents at the 3- and 5-positions of the isoxazole ring dramatically alter biological activity, highlighting the sensitivity of molecular recognition to the steric and electronic properties of these groups. nih.govacs.org The combination of a hydrogen-bond-donating amino group, a halogen bond donor, multiple hydrogen bond acceptors, and two aromatic rings provides a rich pharmacophore for the design of targeted chemical probes.

Table 2: Summary of Substituent Effects on Isoxazole Activity from Literature

Substituent/FeaturePositionObserved Influence on Activity/InteractionReference Example
Electron-withdrawing groups (e.g., -F, -Cl, -Br)Aryl ring at C3 or C5Can enhance anticancer activity.Anticancer isoxazoles
Amino groupC3 or C5Acts as a key hydrogen bond donor; essential for activity in some enzyme inhibitors.JNK Inhibitors nih.gov
Halogen atom (e.g., -Br, -I)Aryl ringCan form halogen bonds with backbone carbonyls (e.g., Glycine) in protein binding sites, increasing affinity.General Protein-Ligand Interactions acs.orgnih.gov
Hydrophobic groupsAryl ringCan enhance antiproliferative activity against cancer cell lines by interacting with hydrophobic pockets.Antiproliferative pyridinyl-isoxazoles

Design Principles for Modulating Chemical Reactivity through Structural Variation

The chemical reactivity of "this compound" is governed by the intricate interplay of its three primary structural components: the isoxazole core, the 5-amino substituent, and the 3-(5-bromo-3-pyridyl) substituent. Strategic modification of these components provides a powerful toolkit for modulating the compound's stability, reaction pathways, and electronic properties. The design principles for altering its reactivity hinge on established concepts of electronic effects (inductive and resonance), steric hindrance, and the inherent chemical nature of the heterocyclic systems.

The isoxazole ring itself is an aromatic heterocycle characterized by a weak nitrogen-oxygen (N-O) bond. researchgate.net This bond is a key reactive site, susceptible to cleavage under certain conditions, particularly reductive or basic environments, making isoxazoles versatile synthetic intermediates. researchgate.net The stability and reactivity of this ring are profoundly influenced by the electronic nature of its substituents. nih.gov

Modulation via the 5-Amino Group

The amino group at the C5 position is a strong electron-donating group (EDG) through resonance, significantly impacting the electron density distribution of the isoxazole ring. This has several implications for the molecule's reactivity.

Ring Activation: The electron-donating nature of the amino group increases the electron density of the isoxazole ring, potentially making it more susceptible to electrophilic attack at the C4 position. Conversely, this increased electron density can affect the stability of the N-O bond.

Nucleophilicity of the Amino Group: The amino group itself is a nucleophilic center and can participate in reactions such as acylation and N-H insertion. nih.gov The nucleophilicity of this group can be modulated by altering the electronic properties of the rest of the molecule. For instance, replacing the bromo group on the pyridine ring with a stronger electron-withdrawing group could decrease the nucleophilicity of the 5-amino group.

Modification to an Electron-Withdrawing Group (EWG): A primary design principle involves replacing the electron-donating amino group with an electron-withdrawing group, such as a nitro (-NO2) group. This fundamental change would drastically alter the molecule's reactivity profile. A 5-nitroisoxazole is highly activated towards nucleophilic aromatic substitution (SNAr) at the C5 position. mdpi.com This transformation would shift the reactive nature of the C5 position from nucleophilic (due to the amino group) to electrophilic.

Table 1: Predicted Effects of C5-Substituent Variation on the Reactivity of the 3-(5-bromo-3-pyridyl)isoxazole Core
Substituent at C5Electronic EffectPredicted Impact on Isoxazole RingLikely Reaction Pathways
-NH₂ (Amino)Strongly Electron-Donating (EDG)Increases electron density; activates towards electrophiles.Electrophilic substitution at C4; N-H insertion/acylation at the amino group. nih.gov
-HNeutralBaseline electron density.General isoxazole reactivity, including ring cleavage.
-COCH₃ (Acetyl)Moderately Electron-Withdrawing (EWG)Decreases electron density; deactivates towards electrophiles.Less prone to electrophilic attack; potential for nucleophilic attack.
-NO₂ (Nitro)Strongly Electron-Withdrawing (EWG)Strongly decreases electron density; activates towards nucleophiles.Nucleophilic aromatic substitution (SNAr) at C5. mdpi.com

Modulation via the 3-(5-bromo-3-pyridyl) Group

The substituent at the C3 position significantly influences the electronic landscape of the isoxazole ring. The 3-(5-bromo-3-pyridyl) group as a whole is electron-withdrawing due to the inherent electronegativity of the pyridine nitrogen.

Varying Pyridine Ring Substituents: The chemical reactivity can be fine-tuned by modifying the substituent on the pyridine ring. The bromine atom at the pyridine's 5-position acts primarily as an electron-withdrawing group through induction. Replacing this bromine with different functional groups can either enhance or diminish the electron-withdrawing character of the entire pyridyl moiety. nih.govrsc.org

Stronger EWGs (e.g., -NO₂, -CF₃): Substituting the bromine with a nitro or trifluoromethyl group would make the pyridyl ring more electron-deficient. This would, in turn, withdraw more electron density from the isoxazole ring, potentially increasing the stability of the N-O bond towards certain cleavage conditions and making the isoxazole C4 position less susceptible to electrophilic attack.

EDGs (e.g., -CH₃, -OCH₃): Introducing electron-donating groups like methyl or methoxy (B1213986) would counteract the electron-withdrawing nature of the pyridine nitrogen. This would increase the electron density of the pyridyl ring, leading to a less pronounced electron-withdrawing effect on the isoxazole core.

Table 2: Predicted Effects of Pyridine C5'-Substituent Variation on the Electronic Properties and Reactivity of the 5-Amino-3-(3-pyridyl)isoxazole System
Substituent at Pyridine C5'Electronic Effect on Pyridine RingResulting Effect on Isoxazole RingPotential Impact on Reactivity
-Br (Bromo)Electron-Withdrawing (Inductive)Enhances the electron-withdrawing nature of the 3-pyridyl group.Baseline reactivity for the target compound. May result in a lower tendency for N-O bond cleavage compared to an unsubstituted analog. nih.gov
-HNeutralStandard electron-withdrawing effect of the 3-pyridyl group.Increased electron density on the isoxazole ring compared to the bromo-substituted version.
-CH₃ (Methyl)Electron-Donating (Inductive/Hyperconjugation)Reduces the electron-withdrawing effect of the 3-pyridyl group.Higher electron density on the isoxazole ring, potentially increasing susceptibility to electrophilic attack at C4.
-NO₂ (Nitro)Strongly Electron-WithdrawingStrongly enhances the electron-withdrawing nature of the 3-pyridyl group.Lower electron density on the isoxazole ring, decreasing its reactivity towards electrophiles.

Steric Effects: While some studies on related systems suggest that steric effects from substituents on aryl rings attached to isoxazoles can be minimal in certain reactions, nih.gov introducing bulky groups ortho to the C3-pyridyl bond could influence the conformation of the molecule. This might affect intermolecular interactions or the ability of reagents to access nearby reactive sites. Theoretical studies have shown that steric pressure can be a significant factor in facilitating certain intramolecular reactions in related systems. mdpi.com

By systematically applying these design principles—modifying the electronic nature of the C5 substituent, altering the electronic properties of the C3-pyridyl ring through its own substituents, and considering potential steric influences—the chemical reactivity of this compound can be rationally and predictably modulated for various synthetic applications.

Theoretical and Computational Studies of 5 Amino 3 5 Bromo 3 Pyridyl Isoxazole

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods model the electron and nuclear interactions to determine the molecule's stable three-dimensional structure and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For a molecule like 5-Amino-3-(5-bromo-3-pyridyl)isoxazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation, known as geometry optimization.

The calculations also provide the total electronic energy, which is crucial for comparing the stability of different isomers or tautomers.

Table 1: Representative Calculated Geometric Parameters for a Pyridyl-Isoxazole System Note: This table presents typical bond lengths and angles for the core structure, derived from computational studies on analogous molecules, as specific data for this compound is not available.

ParameterBond/AtomsTypical Calculated Value
Bond Lengths (Å)
O1-N2 (isoxazole)1.40
N2-C3 (isoxazole)1.31
C3-C4 (isoxazole)1.43
C4-C5 (isoxazole)1.36
C5-O1 (isoxazole)1.34
C5-N (amino)1.37
C3-C (pyridyl)1.48
Bond Angles (°) **
O1-N2-C3105
N2-C3-C4112
C3-C4-C5103
C4-C5-O1111
C5-O1-N2109
Dihedral Angle (°) **
C4(isox)-C3(isox)-C3(pyr)-C2(pyr)10 - 40

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. oaji.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. oaji.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. oaji.netmdpi.com For pyridinyl isoxazole (B147169) derivatives, DFT studies show that the HOMO is often localized over the electron-rich regions, such as the amino group and the isoxazole ring, while the LUMO tends to be distributed over the electron-deficient pyridine (B92270) ring. researchgate.net This distribution indicates that an intramolecular charge transfer from the amino-isoxazole moiety to the bromopyridyl moiety is likely upon electronic excitation.

Table 2: Representative Frontier Orbital Energies for a Substituted Isoxazole Note: These values are illustrative and based on general findings for similar heterocyclic systems.

ParameterTypical Calculated Energy (eV)Implication
HOMO Energy -6.5 to -7.5Electron-donating capability
LUMO Energy -1.0 to -2.0Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.5 to 6.0Chemical reactivity and kinetic stability

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts are then compared with experimental spectra to confirm the proposed structure.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine and isoxazole rings, as well as the amino group protons. The ¹³C NMR spectrum would provide signals for each unique carbon atom. Discrepancies between predicted and experimental values can often be attributed to solvent effects, which can also be modeled computationally.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on known data for 5-aminoisoxazole, 3-substituted isoxazoles, and 3,5-disubstituted pyridines.

NucleusPositionEstimated Chemical Shift (δ, ppm)
¹H Amino (-NH₂)5.0 - 6.5
Isoxazole (H-4)6.0 - 6.5
Pyridine (H-2, H-4, H-6)8.0 - 9.0
¹³C Isoxazole (C-3)160 - 165
Isoxazole (C-4)95 - 105
Isoxazole (C-5)168 - 175
Pyridine (C-Br)118 - 122
Other Pyridine Carbons130 - 155

Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule's bonds. These calculated frequencies correspond to the absorption peaks in an experimental IR spectrum. Each vibrational mode (stretching, bending, etc.) has a characteristic frequency, providing a "fingerprint" of the molecule's functional groups.

For this compound, key predicted vibrational frequencies would include:

N-H stretching of the amino group, typically appearing as one or two sharp bands around 3300-3500 cm⁻¹.

C=N stretching within the pyridine and isoxazole rings, in the 1550-1650 cm⁻¹ region.

N-O and C-O stretching of the isoxazole ring, found in the 1000-1400 cm⁻¹ range.

C-Br stretching at lower frequencies, typically below 700 cm⁻¹.

Tautomerism and Isomerism of Aminoisoxazoles and Pyridyl Isoxazoles

Computational energy calculations are crucial for studying the relative stability of different tautomers and isomers.

Tautomerism: 5-Aminoisoxazole derivatives can exist in two potential tautomeric forms: the amino form (this compound) and the imino form (5-imino-3-(5-bromo-3-pyridyl)-4,5-dihydroisoxazole). DFT calculations can determine the total electronic energy of both forms. For most 5-aminoisoxazoles, studies have consistently shown that the amino tautomer is significantly more stable than the imino form, and is therefore the predominant species observed experimentally. nih.govrsc.org

Isomerism: The synthesis of 3,5-disubstituted isoxazoles from certain precursors can sometimes lead to the formation of regioisomers. For example, the reaction could potentially yield 3-Amino-5-(5-bromo-3-pyridyl)isoxazole instead of the desired product. Computational studies can predict the relative energies of these different isomers. By calculating the total energy of each possible regioisomer, researchers can predict which isomer is thermodynamically more stable, providing insight into the expected outcome of a synthetic reaction. researchgate.net This predictive power is essential for designing selective synthetic routes.

Investigation of Proton Transfer and Tautomeric Equilibria

Prototropic tautomerism, the process involving the migration of a proton, is a critical phenomenon in heterocyclic chemistry, as the presence of different tautomers can significantly influence a molecule's reactivity and biological activity. nih.gov For this compound, the primary tautomeric equilibrium to consider is the amino-imino tautomerism, a common feature in 5-aminoisoxazole systems.

The two principal tautomeric forms are the amino form (A) and the imino form (B), which exist in a dynamic equilibrium.

Amino Tautomer (A): The aromatic form where the exocyclic nitrogen is an amino group.

Imino Tautomer (B): A non-aromatic form where a proton has transferred from the exocyclic amino group to the isoxazole ring nitrogen, resulting in an imine group.

Computational studies, typically employing Density Functional Theory (DFT), are used to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, the equilibrium constant (KT) can be predicted. Generally, for 5-aminoisoxazoles, the amino form is significantly more stable due to the preservation of the aromaticity of the isoxazole ring. nih.gov The energy difference between the tautomers is a key determinant of their relative populations at equilibrium.

The investigation of intramolecular proton transfer between these forms involves locating the transition state structure connecting them. The energy barrier associated with this transition state dictates the kinetics of the tautomerization process. A high energy barrier would indicate a slow interconversion rate on the NMR timescale. nih.gov

The polarity of the solvent is also known to strongly influence tautomeric equilibria. arkat-usa.org Computational models can simulate these effects, often showing that polar solvents may stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. academie-sciences.fr

Table 1: Illustrative Relative Energies of Amino vs. Imino Tautomers in a Substituted 5-Aminoisoxazole System (Hypothetical Data)

TautomerComputational MethodBasis SetRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, PCM, kcal/mol)
Amino (A) B3LYP6-311++G(d,p)0.000.00
Imino (B) B3LYP6-311++G(d,p)+8.5+6.2

Note: This table provides hypothetical data to illustrate typical computational findings. The amino form is generally favored, and polar solvents can alter the energy difference.

Conformational Landscapes of Substituted Systems

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the pyridyl and isoxazole rings. The relative orientation of these two aromatic rings is described by the dihedral angle (θ). Computational methods are employed to map the potential energy surface as a function of this dihedral angle to identify the most stable conformations (energy minima) and the rotational energy barriers (energy maxima).

For the related compound 5-Amino-3-(4-pyridyl)isoxazole, crystallographic data revealed that the angle between the pyridine and isoxazole rings can vary, with values of 35.8° and 10.6° observed in the two independent molecules within the asymmetric unit. doaj.org This indicates that the molecule is not perfectly planar and that crystal packing forces can influence the preferred conformation.

In computational conformational analysis, a relaxed scan of the potential energy surface is performed by systematically rotating the C-C bond linking the two rings. The energy of the molecule is calculated at each step. The resulting energy profile typically shows:

Global Minimum: The most stable, lowest-energy conformation. This is often a non-planar arrangement that minimizes steric hindrance between the ortho-hydrogens of the pyridine ring and the atoms of the isoxazole ring, while still allowing for some degree of π-conjugation.

Local Minima: Other stable, but slightly higher-energy, conformations.

Rotational Barriers: The energy required to rotate from one minimum to another. These barriers are influenced by steric clashes, particularly in the planar or near-planar arrangements.

The introduction of substituents, such as the bromine atom on the pyridine ring and the amino group on the isoxazole ring, can significantly alter the conformational landscape by introducing steric and electronic effects that favor specific orientations. mdpi.com

Table 2: Representative Potential Energy Scan Data for Pyridyl-Isoxazole Rotation (Hypothetical Data)

Dihedral Angle (θ)Relative Energy (kcal/mol)Conformation
+3.5Eclipsed (Planar, Steric Clash)
~30°0.0Skewed (Global Minimum)
90°+1.8Orthogonal (Rotational Barrier)
~150°+0.2Skewed (Local Minimum)
180°+3.2Eclipsed (Planar, Steric Clash)

Note: This table provides hypothetical data illustrating a typical rotational energy profile for a bi-aryl heterocyclic system.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is indispensable for elucidating the detailed mechanisms of chemical reactions. researchgate.net The primary synthetic route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 5-bromo-3-cyanopyridine N-oxide (the nitrile oxide precursor) with an amino-substituted alkyne.

Computational modeling of this reaction can:

Confirm the concerted or stepwise nature of the cycloaddition.

Explain the observed regioselectivity (i.e., why the 3,5-disubstituted product is formed preferentially).

Calculate activation energies and reaction enthalpies.

Visualize the structures of transition states and intermediates.

Transition State Analysis for Key Synthetic Steps

The key step in the synthesis is the [3+2] cycloaddition. Transition state theory is used to understand the kinetics of this reaction. Computational chemists use various algorithms to locate the first-order saddle point on the potential energy surface that corresponds to the transition state (TS) of the cycloaddition step.

Analysis of the TS structure provides crucial information. For a concerted pericyclic reaction, a single transition state connects the reactants (nitrile oxide and alkyne) directly to the isoxazole product. rsc.org The geometry of this TS, including the lengths of the newly forming bonds, can be precisely calculated. The energy difference between the reactants and the TS gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate.

Computational studies have explored this mechanism in detail for various substituted systems. The calculations can help predict how substituents on both the nitrile oxide and the alkyne will affect the activation energy and, consequently, the reaction's feasibility and rate. For some metal-catalyzed variations of this reaction, computational studies have revealed non-concerted, stepwise mechanisms involving metallacycle intermediates. organic-chemistry.org

Table 3: Illustrative Activation Energy Data for a [3+2] Cycloaddition (Hypothetical Data)

Reaction StepComputational MethodΔE‡ (kcal/mol)ΔH‡ (kcal/mol)ΔG‡ (kcal/mol)
Nitrile Oxide + Alkyne → TSDFT (B3LYP/6-31G*)15.214.825.1
TS → Isoxazole----

Note: This table provides hypothetical data illustrating the calculated energy barriers for a typical 1,3-dipolar cycloaddition reaction.

Solvent Effects in Theoretical Reaction Modeling

Solvents can have a profound impact on reaction rates and selectivity. Theoretical reaction modeling often incorporates solvent effects using either implicit or explicit models.

Implicit Solvent Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the energies of reactants, products, and transition states.

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific interactions, such as hydrogen bonding between the solvent and the reacting species.

In the context of the 1,3-dipolar cycloaddition to form isoxazoles, computational studies have shown that solvent polarity can influence the reaction's regioselectivity. sciepub.com The relative stabilization of the different transition states leading to possible regioisomers can change with the solvent's dielectric constant. For instance, a more polar solvent might preferentially stabilize a more polar transition state, thereby favoring the formation of one isomer over another. By calculating reaction profiles in different simulated solvents, chemists can predict and explain experimental outcomes, aiding in the selection of optimal reaction conditions. sciepub.com

Advanced Applications and Research Directions

Role as Synthetic Intermediates for Complex Organic Molecules

The isoxazole (B147169) ring is a highly versatile building block in organic synthesis. researchgate.netvulcanchem.com The stability of the ring system allows for manipulation of its substituents, yet the ring itself can be cleaved under specific conditions to reveal valuable difunctionalized compounds such as 1,3-dicarbonyls and enaminoketones. chemistrycongresses.ch This "masked" functionality makes 5-Amino-3-(5-bromo-3-pyridyl)isoxazole a powerful intermediate. chemistrycongresses.ch

The molecule possesses three key reactive sites that can be selectively addressed:

The 5-Amino Group: This primary amine can undergo a wide range of transformations, including acylation to form amides, alkylation, and diazotization, allowing for the introduction of diverse functional groups or the formation of new ring systems.

The Bromo-Substituent: The bromine atom on the pyridine (B92270) ring is ideally positioned for transition metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a straightforward route to elaborate the molecular structure.

The Isoxazole Ring: The N-O bond of the isoxazole is susceptible to reductive cleavage, which can unmask a β-amino ketone or related structures, providing a linear, difunctional intermediate for the synthesis of other complex molecules. chemistrycongresses.ch

These reactive handles make the compound a valuable starting point for constructing a variety of more complex molecular architectures, including fused heterocyclic systems and polyfunctional acyclic compounds. researchgate.net

Table 1: Potential Synthetic Transformations
Functional GroupReaction TypePotential Product Class
5-Amino GroupAcylationAmides, Carbamates
Reductive AminationSecondary/Tertiary Amines
DiazotizationAzo compounds, Halogenated isoxazoles
5-Bromo-3-pyridylSuzuki CouplingBiaryl compounds
Sonogashira CouplingAryl-alkynes
Buchwald-Hartwig AminationAryl-amines
Isoxazole RingReductive Ring Openingβ-Amino ketones, 1,3-dicarbonyls

Potential in Materials Science

The conjugated system formed by the linkage of the pyridine and isoxazole rings suggests potential applications in materials science, particularly in the field of organic electronics. vulcanchem.com The inherent properties of pyridyl-isoxazole derivatives make them candidates for several advanced material applications.

Organic Electronics: The π-conjugated framework of the molecule is a key feature for materials used in organic electronics. By incorporating this molecule into larger polymeric or oligomeric structures, it could contribute to materials with specific electronic properties suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). vulcanchem.com

High-Performance Polymers: Isoxazole derivatives are noted for their robust properties and thermal stability. researchgate.netvulcanchem.com The incorporation of this compound as a monomer into polymers could enhance their thermal resistance and introduce specific functionalities. For example, trifluoromethyl groups on similar pyridyl-isoxazole structures have been shown to improve thermal stability. vulcanchem.com

Metal-Organic Frameworks (MOFs): The molecule features both a pyridyl and an amino group, which are excellent coordinating sites for metal ions. encyclopedia.pubsci-hub.se This makes it a prime candidate for use as an organic linker in the construction of MOFs. encyclopedia.pub The specific geometry and the presence of the bromo-substituent could be used to tune the pore size, dimensionality, and functional properties of the resulting crystalline framework for applications in gas storage, separation, or heterogeneous catalysis. encyclopedia.pubsci-hub.se

Development as Ligands in Catalysis and Coordination Chemistry

The molecular structure of this compound is well-suited for applications in coordination chemistry. Pyridine-containing azoles are recognized as promising ligands for forming stable complexes with a variety of transition metals. researchgate.net The compound can act as a bidentate "N,N" chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen of the exocyclic 5-amino group.

This chelation would form a stable five-membered ring with the metal ion, a favorable conformation in coordination chemistry. Research on analogous amino-pyridyl ligands has shown they can form diverse metal complexes with applications ranging from catalysis to mimicking enzyme active sites. researchgate.net Furthermore, studies on amino-substituted tripyridyl ligands have demonstrated that the amino group enhances the electron-donating ability of the ligand, leading to the formation of more kinetically robust and stable metal complexes, such as palladium(II) cages. rsc.org The bromo-substituent on the pyridine ring could further influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity or physical properties.

Table 2: Features of this compound as a Ligand
FeatureDescriptionPotential Impact
Coordination Sites Pyridine Nitrogen, Amino NitrogenForms stable 5-membered chelate ring with metal ions
Ligand Type Bidentate N,N-donorVersatile for coordinating with various transition metals
Electronic Effect Amino group is electron-donatingEnhances kinetic stability of the metal complex rsc.org
Steric/Electronic Effect Bromo substituentCan be used to fine-tune the reactivity and structure of the complex

Utilization in Mechanistic Chemical Biology

Isoxazole derivatives are important pharmacophores found in numerous biologically active compounds and are used to probe biological systems. researchgate.netchemistrycongresses.ch While this specific compound may not be a therapeutic agent itself, its defined three-dimensional structure makes it an excellent tool for studying molecular interactions and biological pathways.

For instance, pyridyl-isoxazole derivatives have been designed as inhibitors of cytochrome P450 enzymes to investigate the role of specific molecular interactions, such as CH-π interactions, within the enzyme's active site. chemistrycongresses.ch The rigid framework of this compound, combined with its capacity for hydrogen bonding (via the amino group) and potential for halogen bonding (via the bromo group), makes it a suitable scaffold for exploring the binding pockets of enzymes or receptors. By systematically modifying the substituents, researchers can map out structure-activity relationships and gain a deeper understanding of the molecular recognition events that govern biological processes.

Design of Molecular Probes for Chemical Research

A molecular probe is a specialized tool used to detect or visualize specific molecules or processes within a complex environment, such as a living cell. The structure of this compound serves as an excellent starting point for the rational design of such probes.

The core structure can be divided into two key domains:

A Recognition Element: The bromo-pyridyl-isoxazole moiety can be tailored to bind selectively to a specific biological target, such as a protein or nucleic acid sequence.

A Signaling Unit Attachment Point: The 5-amino group provides a convenient chemical handle for attaching a reporter group. This could be a fluorophore for fluorescent imaging, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking agent to identify binding partners.

The principle of using related heteroaromatic systems as probes is well-established. For example, 5-N-arylaminothiazoles containing pyridyl groups have been developed as fluorescent sensors for detecting metal ions like Zn²⁺. uni-hamburg.de Similarly, the isoxazole scaffold could be integrated into larger functional systems to report on specific molecular events or environmental changes.

Future Outlook for Chemical Innovations with Substituted Isoxazoles

The field of isoxazole chemistry continues to expand, driven by the quest for new synthetic methodologies and novel applications. vulcanchem.com The future for chemical innovations with substituted isoxazoles, including derivatives like this compound, is promising and multifaceted. Key trends include the ongoing development of more efficient and sustainable synthetic methods, such as ultrasound-assisted reactions and other green chemistry approaches, to build libraries of diverse isoxazole derivatives. vulcanchem.comrsc.org In medicinal chemistry, there is a growing focus on using isoxazole scaffolds to create multi-targeted therapies. vulcanchem.com As versatile synthetic intermediates, isoxazoles will remain crucial for accessing complex molecular targets and enabling innovations across chemical sciences, from drug discovery to materials science. researchgate.netchemistrycongresses.ch

Q & A

Q. Basic

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.306–1.316 Å, N–O = 1.402–1.429 Å) and dihedral angles between pyridyl and isoxazole rings (10.6–35.8°) .
  • NMR Spectroscopy : 1^1H NMR distinguishes pyridyl protons (δ 8.5–9.0 ppm) and isoxazole NH2_2 (δ 5.5–6.0 ppm). 13^{13}C NMR confirms substitution patterns .
  • IR Spectroscopy : Detects conjugated ester C=O (1660 cm1^{-1}) and NH2_2 stretches (3350–3450 cm1^{-1}) .

How can regioselectivity challenges in synthesizing bromo-pyridyl isoxazoles be addressed?

Q. Advanced

  • Protecting Groups : Temporarily block the pyridine nitrogen to direct bromination to the 5-position .
  • Catalytic Systems : Use Pd-catalyzed cross-coupling to introduce bromine post-cyclization, avoiding competing sites .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the 3-position of the pyridine ring .

How should researchers reconcile conflicting reports on the biological activity of bromo-substituted isoxazoles?

Q. Advanced

  • Comparative Assays : Test the compound and analogs (e.g., 5-bromo-3-(trifluoroacetyl)indole) under identical conditions to isolate substituent effects .
  • Structural-Activity Analysis : Correlate crystallographic data (e.g., hydrogen-bonding motifs) with bioactivity trends .
  • Mechanistic Studies : Use kinase inhibition or receptor-binding assays to identify off-target interactions that may explain variability .

What are critical considerations when designing biological activity assays for this compound?

Q. Basic

  • Target Selection : Prioritize glutamate receptor subtypes (AMPA/KA) due to structural similarity to known isoxazole modulators .
  • Cytotoxicity Screening : Use in vitro models (e.g., HEK293 cells) to assess IC50_{50} values and selectivity .
  • Solubility Optimization : Employ DMSO/cosolvent systems (≤0.1% v/v) to avoid aggregation in aqueous buffers .

What strategies improve nucleophilic substitution at the bromoacetyl group in derivatives?

Q. Advanced

  • Nucleophile Choice : Amines or thiols in DMF at 50–60°C achieve >80% substitution; monitor via TLC .
  • Leaving Group Activation : Use KI to enhance bromide displacement in polar solvents .
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) while maintaining regioselectivity .

How do electron-withdrawing substituents influence the compound’s reactivity in cyclization reactions?

Q. Basic

  • Electronic Effects : The bromine atom on pyridine decreases electron density at the 3-position, favoring nucleophilic attack during cyclization .
  • Rate Modulation : Electron-withdrawing groups (e.g., -Br, -NO2_2) accelerate cyclization by stabilizing transition states .

What mechanistic insights guide the synthesis of fused heterocycles from this compound?

Q. Advanced

  • β-Ketoester Cyclization : React with ethyl acetoacetate to form isoxazolo[2,3-a]pyrimidines via enamine intermediates .
  • Oxidative Coupling : Use MnO2_2 or DDQ to dehydrogenate intermediates, forming conjugated systems for fluorescence studies .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl hybrids for extended π-systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.